1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-5-3-13(4-6-14)18(7-8-18)17(25)21-10-15-12-24(23-22-15)16-2-1-9-20-11-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHACCGACGKTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Construction of the Triazole Ring: The triazole ring is usually formed through a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of the Pyridine Ring: The pyridine ring can be coupled to the triazole moiety using palladium-catalyzed cross-coupling reactions.
Final Coupling to Form the Target Compound: The final step involves coupling the cyclopropane carboxamide with the triazole-pyridine intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The triazole and pyridine rings can facilitate binding to specific sites, while the fluorophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Research Findings
Methyl substituents on triazole () introduce steric hindrance, possibly affecting binding orientation in target proteins .
Core Modifications :
- Pyrazolo-pyrimidine cores () exhibit extended π-systems, which may enhance affinity for hydrophobic binding pockets but limit solubility .
- Pyrazole carboxamides () show versatility in accommodating bulky substituents, though chlorine atoms may induce toxicity concerns .
Functional Group Impact: The pyridinyl-triazole group in the target compound offers a balance of hydrogen-bonding (pyridine) and metabolic stability (triazole), whereas thioamides () may confer altered reactivity .
Synthetic and Analytical Considerations :
- Crystallographic data (e.g., ’s $ R_{\text{factor}} = 0.056 $) validate structural geometries, while SHELXL () remains a gold standard for refinement .
Biological Activity
1-(4-Fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound has a complex structure characterized by its cyclopropane ring and triazole moiety. Its molecular formula is , with a molecular weight of approximately 344.38 g/mol. The presence of the 4-fluorophenyl and pyridinyl groups contributes to its biological activity.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Kinase Inhibition : The triazole moiety is known for its ability to inhibit kinases, which play critical roles in cellular signaling pathways. Studies suggest that compounds with similar structures exhibit selective inhibition against certain kinases, potentially impacting cancer cell proliferation and survival.
- Antimicrobial Activity : Research indicates that derivatives of cyclopropanecarboxamides possess antimicrobial properties. The presence of the pyridine and triazole rings enhances this activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study on structurally related compounds demonstrated significant anticancer effects against various human cancer cell lines. The compound exhibited:
- Inhibition of Cell Proliferation : In vitro assays showed that the compound inhibited the growth of cancer cell lines such as U937 (human myeloid leukemia) with an IC50 value in the low micromolar range.
Antimicrobial Activity
The compound's derivatives have shown promise in antimicrobial assays:
- Activity Against Pathogens : It was effective against common pathogens including Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 10 |
Case Studies
- Cancer Treatment : A recent study investigated the efficacy of this compound in xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Trials : In a clinical trial assessing the effectiveness of similar compounds, it was found that those containing the triazole structure showed enhanced antibacterial activity compared to traditional antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the fluorophenyl and pyridinyl groups can significantly affect the biological potency of the compound. For instance:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability.
- Pyridine Modifications : Alterations in the pyridine ring can lead to variations in kinase selectivity, impacting therapeutic efficacy against specific cancer types.
Q & A
Q. How should conflicting crystallographic and NMR data on the cyclopropane conformation be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
